sodium;2-carboxy-5-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;2-carboxy-5-chlorobenzoate can be synthesized through the reaction of 4-chlorophthalic acid with sodium hydroxide . The reaction typically involves dissolving 4-chlorophthalic acid in water, followed by the addition of sodium hydroxide to form the sodium salt . The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis . The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium;2-carboxy-5-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxyl group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts are typically used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include substituted benzoates.
Esterification: Esters of 2-carboxy-5-chlorobenzoate.
Reduction: Reduced forms of the compound, such as alcohols.
Scientific Research Applications
Sodium;2-carboxy-5-chlorobenzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium;2-carboxy-5-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Sodium 2-carboxy-4-chlorobenzoate
- Sodium 2-carboxy-3-chlorobenzoate
- Sodium 2-carboxy-6-chlorobenzoate
Uniqueness: Sodium;2-carboxy-5-chlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
sodium;2-carboxy-5-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZMHSGEQHVWED-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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